

Application Notes and Protocols: PNU-142586

hOAT3 Transport Assay in HEK293 Cells

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Compound of Interest

Compound Name: PNU-142586

Cat. No.: B601331

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These application notes provide a comprehensive overview and detailed protocols for conducting a human Organic Anion Transporter 3 (hOAT3) transport assay using **PNU-142586** in Human Embryonic Kidney 293 (HEK293) cells. **PNU-142586** is a major metabolite of the antibiotic linezolid, and understanding its interaction with hOAT3 is crucial for studying its pharmacokinetics and potential drug-drug interactions.^{[1][2]}

Introduction

The human organic anion transporter 3 (hOAT3), a member of the solute carrier family 22 (SLC22A8), is primarily expressed on the basolateral membrane of renal proximal tubule cells.^{[3][4]} It plays a significant role in the elimination of a wide range of endogenous and exogenous organic anions from the blood into the kidneys for subsequent excretion.^{[3][4]} **PNU-142586** has been identified as a substrate for hOAT3.^{[1][5]} In vitro studies using HEK293 cells stably expressing hOAT3 have demonstrated significantly higher uptake of **PNU-142586** compared to control cells lacking the transporter.^{[1][5]} This assay can be utilized to investigate potential inhibitors of hOAT3-mediated transport of **PNU-142586**, which is critical for predicting and understanding drug-drug interactions that may alter the clearance of this metabolite.

Data Presentation

Table 1: PNU-142586 Transport and Inhibition Data

Parameter	Cell Line	Compound	Concentration	Value	Reference
Substrate Transport	HEK-hOAT3 vs. HEK-pBK	PNU-142586	1 μ M	Significantly higher uptake in HEK-hOAT3	[1][5]
Inhibition (IC50)	HEK-hOAT3	Lansoprazole	Various	0.59 \pm 0.38 μ M	[1][5]
Inhibition Control	HEK-hOAT3	Probenecid	100 μ M	Significant inhibition of PNU-142586 uptake	[5]

Experimental Protocols

This section details the necessary protocols for performing the **PNU-142586** hOAT3 transport assay in HEK293 cells.

Cell Culture

- Cell Lines:
 - HEK293 cells stably transfected with human OAT3 (HEK-hOAT3).
 - Control HEK293 cells transfected with an empty vector (e.g., HEK-pBK).
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 μ g/mL streptomycin, and a selection antibiotic (e.g., G418 or hygromycin B) to maintain transporter expression.
- Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂. Passage cells every 2-3 days to maintain sub-confluent conditions.

PNU-142586 Uptake Assay

This protocol is designed to determine if **PNU-142586** is a substrate of hOAT3.

- Materials:
 - HEK-hOAT3 and control HEK293 cells.
 - 24-well poly-D-lysine coated plates.
 - **PNU-142586**.
 - Transport Buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
 - Lysis Buffer (e.g., 0.1 M NaOH or RIPA buffer).
 - Scintillation cocktail (if using radiolabeled **PNU-142586**) or appropriate buffer for LC-MS/MS analysis.
- Procedure:
 - Seed HEK-hOAT3 and control cells in a 24-well plate at a density of 2×10^5 cells/well and grow to confluence (typically 48 hours).
 - On the day of the experiment, wash the cells twice with pre-warmed Transport Buffer.
 - Pre-incubate the cells in Transport Buffer for 10 minutes at 37°C.
 - Prepare the uptake solution by diluting **PNU-142586** in Transport Buffer to the final desired concentration (e.g., 1 μ M).[5]
 - Remove the pre-incubation buffer and add the **PNU-142586** uptake solution to each well.
 - Incubate for a specified time (e.g., 5 minutes) at 37°C.[5]
 - To stop the uptake, rapidly wash the cells three times with ice-cold Transport Buffer.
 - Lyse the cells by adding Lysis Buffer to each well and incubating for 30 minutes at room temperature with gentle shaking.

- Collect the cell lysates and determine the intracellular concentration of **PNU-142586** using a suitable analytical method such as LC-MS/MS. If using a radiolabeled compound, perform liquid scintillation counting.
- Determine the protein concentration in each lysate using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
- Calculate the uptake rate (e.g., in pmol/mg protein/min). Compare the uptake in HEK-hOAT3 cells to that in control cells.

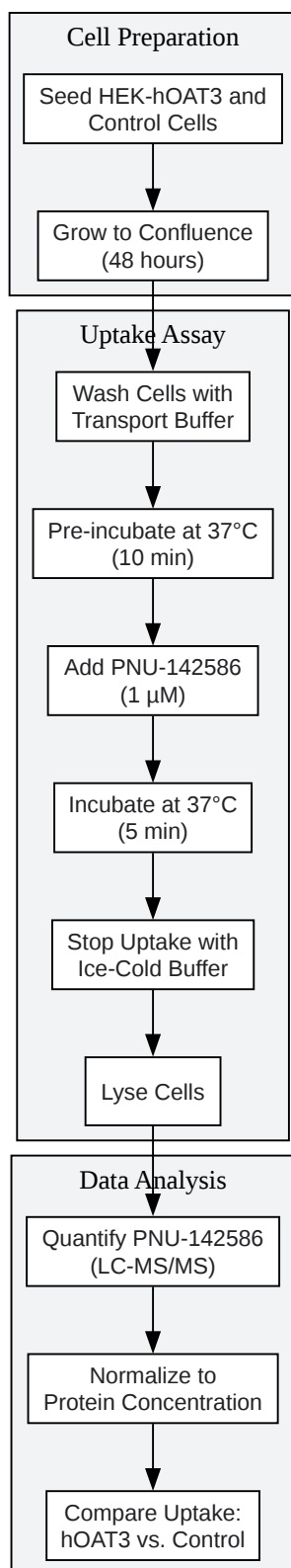
Inhibition Assay

This protocol is used to evaluate the inhibitory effect of a test compound on the hOAT3-mediated transport of **PNU-142586**.

- Materials:
 - Same as the uptake assay.
 - Test inhibitor compound (e.g., Lansoprazole).
 - Positive control inhibitor (e.g., Probenecid).
- Procedure:
 - Follow steps 1 and 2 of the **PNU-142586** Uptake Assay protocol.
 - Prepare the uptake solution containing a fixed concentration of **PNU-142586** (e.g., 1 μ M) and varying concentrations of the test inhibitor or positive control (e.g., Lansoprazole, Probenecid).^{[1][5]} A vehicle control (e.g., DMSO) should also be included.
 - Remove the pre-incubation buffer and add the **PNU-142586** uptake solution with or without the inhibitor to the respective wells.
 - Incubate for 5 minutes at 37°C.^[5]
 - Follow steps 7-10 of the **PNU-142586** Uptake Assay protocol.

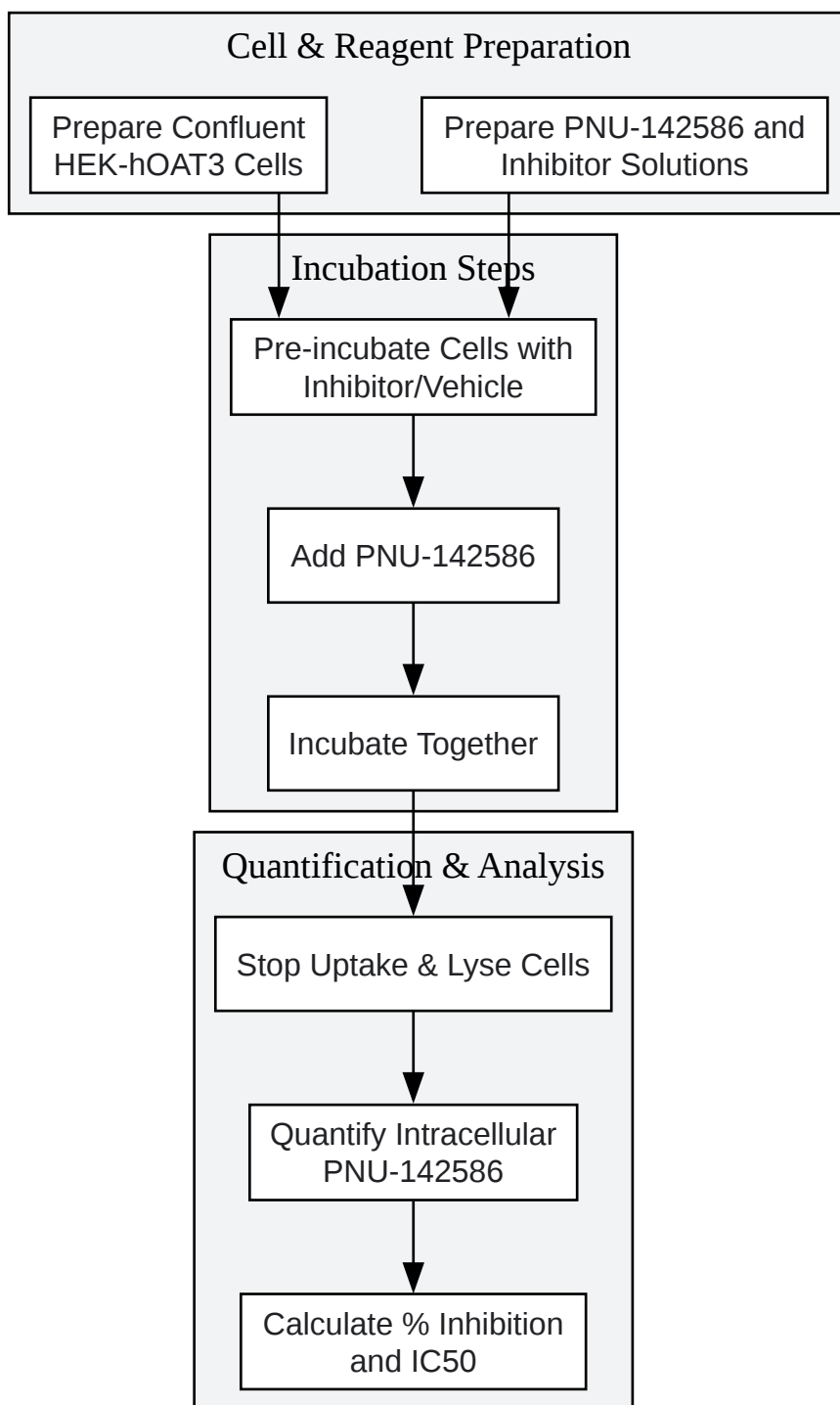
- Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Mandatory Visualizations



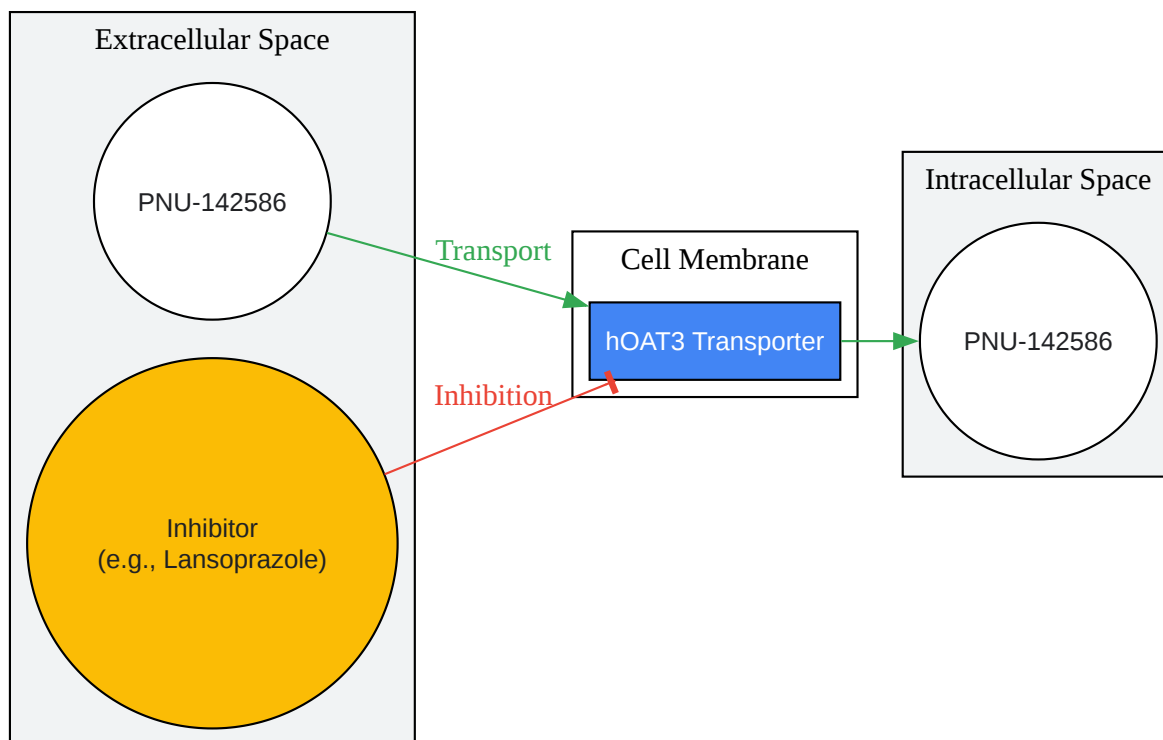
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Caption: Experimental workflow for the **PNU-142586** hOAT3 uptake assay.



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Caption: Workflow for the hOAT3 inhibition assay with **PNU-142586**.



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Caption: **PNU-142586** transport by hOAT3 and its inhibition.

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